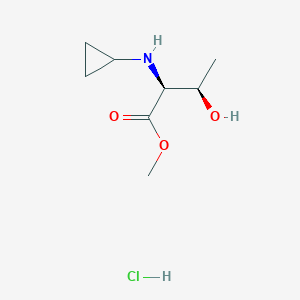

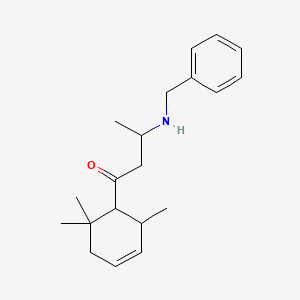

![molecular formula C21H18N2O2S B2495499 N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 278782-23-3](/img/structure/B2495499.png)

N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide" often involves condensation reactions. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide was synthesized by the condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde (Yathirajan et al., 2007). This method may closely resemble the synthesis process of the compound due to the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds with characteristics similar to the requested compound shows nearly planar molecules with the C=N double bond in a trans configuration. The crystal packing is stabilized by hydrogen bonds and weak interactions (Yathirajan et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include condensation and reactions under reflux conditions, leading to high yields of the target compound. For example, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized in 88% yield from a refluxed acid-catalyzed reaction (Alotaibi et al., 2018).

Physical Properties Analysis

The physical properties of these compounds can be deduced through spectroscopic methods such as infrared, nuclear magnetic resonance, mass spectroscopy, and X-ray diffraction, providing detailed insights into their structure and properties (Alotaibi et al., 2018).

Chemical Properties Analysis

The chemical properties include reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals or undergo further chemical transformations. For instance, complexes with metals like Cd2+, Co2+, Cu2+, Zn2+ have been synthesized and characterized, indicating the potential for chemical versatility and application in various fields (Qiu Rui, 2011).

Applications De Recherche Scientifique

Synthesis and Characterization

- N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide is a Schiff base synthesized through condensation reactions, displaying properties relevant for crystallography studies. The compound exhibits almost planar molecular structure, with crystal packing stabilized by N-H·O hydrogen bonds, C-H·O hydrogen bonds, and C-H·π-ring interactions (Yathirajan et al., 2007).

Antioxidant and Anticancer Activities

- Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, similar in structure to the compound , have shown significant antioxidant activity. Some of these derivatives exhibited higher antioxidant potency compared to ascorbic acid. Additionally, they demonstrated notable anticancer activity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Optical and Photophysical Properties

- The compound's related derivatives, like poly(thiophene)s, have been studied for their optical and photophysical properties. Postfunctionalization of these compounds has shown significant effects on their fluorescence yield and solid-state emission, which is crucial for developing advanced materials in electronics and photonics (Li et al., 2002).

Electrophilic Chemistry and Stability

- Studies involving thia-PAHs (Polycyclic Aromatic Hydrocarbons) with methoxy groups have contributed to understanding stable carbocations and electrophilic substitutions. These insights are important for developing new synthetic pathways and understanding reaction mechanisms in organic chemistry (Laali et al., 2007).

Biodesulfurization Applications

- Related compounds, like Naphtho[2,1-b]thiophene, have been used in biodesulfurization studies. These studies are crucial for environmental applications, especially in treating fossil fuels to reduce sulfur content and mitigate environmental pollution (Kirimura et al., 2002).

Nonlinear Optical Properties

- Hydrazones with structural similarities to the compound have been investigated for their nonlinear optical properties. These properties are vital for the development of optical devices like limiters and switches, with potential applications in photonics and telecommunications (Naseema et al., 2010).

Propriétés

IUPAC Name |

N-[(E)-(4-methoxyphenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-25-17-10-6-14(7-11-17)13-22-23-21(24)19-12-16-9-8-15-4-2-3-5-18(15)20(16)26-19/h2-7,10-13H,8-9H2,1H3,(H,23,24)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMVLNOVKJIASQ-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=C(S2)C4=CC=CC=C4CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1E)-(4-methoxyphenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

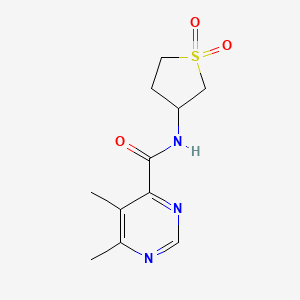

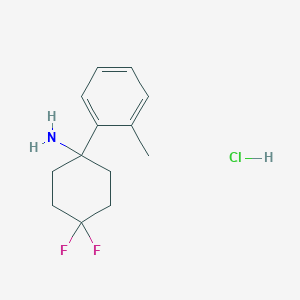

![6-Acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2495419.png)

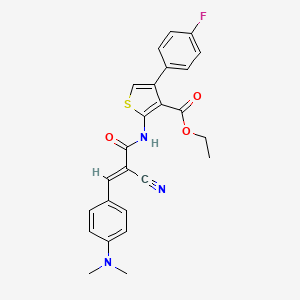

![4-{[trans-4-Fluorooxolan-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2495426.png)

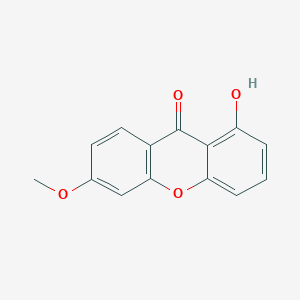

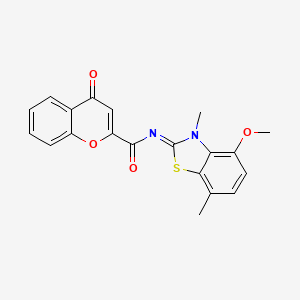

![N-(4-ethoxyphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2495428.png)

![[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2495430.png)

![3-methyl-N-(5-methylpyridin-2-yl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2495433.png)

![Methyl 2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2495438.png)